molecular formula C22H37NO5Si B019122 O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester CAS No. 112196-58-4

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

Cat. No.: B019122
CAS No.: 112196-58-4
M. Wt: 423.6 g/mol
InChI Key: XTCFNMSRLHZYAS-SFHVURJKSA-N
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Description

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester (O-TBDMS-N-Me-N-t-Bu-L-Tyr-OMe) is a silylated derivative of tyrosine, an essential amino acid. It is a useful reagent in organic synthesis and has applications in the study of enzyme-catalyzed reactions. O-TBDMS-N-Me-N-t-Bu-L-Tyr-OMe has been used in a variety of biochemical and physiological studies, including the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.

Scientific Research Applications

Environmental Fate and Degradation

One study reviews the environmental behavior and fate of methyl tert‐butyl ether (MTBE), a compound related in terms of its use as a gasoline additive to improve fuel performance. It discusses MTBE's high solubility in water and low sorption to subsurface solids, which indicates that similar compounds might share these environmental mobility characteristics, impacting their environmental fate and remediation strategies (Squillace et al., 1997).

Biodegradation and Bioremediation

Research on MTBE's biodegradation underlines the potential for microbial degradation of synthetic compounds, including possibly related esters or ethers. This insight is crucial for developing bioremediation strategies for contaminants with structural similarities to MTBE, indicating the broader relevance of such research in environmental science and engineering (Fiorenza & Rifai, 2003).

Synthetic and Medicinal Chemistry

The synthesis and application potential of xylan derivatives are discussed, highlighting the chemical modification paths to create biopolymers with specific properties. This research suggests the versatility of ester and ether functional groups in synthesizing materials with tailored properties for drug delivery and other applications, hinting at the broader utility of compounds like O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester in materials science and pharmaceuticals (Petzold-Welcke et al., 2014).

Polymer Science and Technology

A comprehensive review on the application of polymer membranes for purification showcases the importance of chemical synthesis in developing new materials for environmental and industrial applications. This research underscores the role of chemical compounds in improving the efficiency of membrane-based separation processes, such as those involving esters or ethers, for the purification of fuel additives like MTBE (Pulyalina et al., 2020).

Properties

IUPAC Name

methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCFNMSRLHZYAS-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461806
Record name O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112196-58-4
Record name O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

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